Silicic acid, aluminum potassium salt

説明

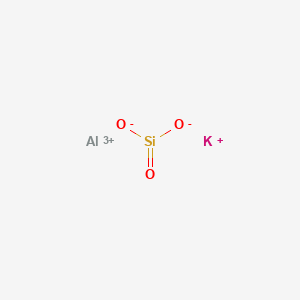

Silicic acid, aluminum potassium salt, also known as potassium aluminum silicate, is an inorganic compound with the chemical formula KAlSiO4. This compound is a white crystalline solid with a high melting point and excellent heat resistance. It is commonly used in various industrial applications due to its unique chemical and physical properties.

準備方法

Synthetic Routes and Reaction Conditions

Silicic acid, aluminum potassium salt can be synthesized through several methods. One common method involves the reaction of potassium carbonate, aluminum oxide, and silicon dioxide at high temperatures. The reaction conditions typically include temperatures above 1000°C to ensure complete reaction and formation of the desired compound.

Industrial Production Methods

In industrial settings, this compound is produced by melting a mixture of potassium carbonate, aluminum oxide, and silicon dioxide in a furnace. The molten mixture is then cooled and solidified to form the crystalline product. This method ensures high purity and consistency in the final product.

化学反応の分析

Types of Reactions

Silicic acid, aluminum potassium salt undergoes various chemical reactions, including:

Oxidation: It can react with oxygen at high temperatures to form aluminum oxide and potassium silicate.

Reduction: Under reducing conditions, it can be converted back to its constituent elements.

Substitution: It can undergo ion exchange reactions with other metal ions, leading to the formation of different silicate compounds.

Common Reagents and Conditions

Oxidation: Requires high temperatures and an oxygen-rich environment.

Reduction: Typically involves the use of reducing agents such as hydrogen gas or carbon monoxide.

Substitution: Involves the use of metal salts in aqueous solutions under controlled pH conditions.

Major Products Formed

Oxidation: Aluminum oxide and potassium silicate.

Reduction: Elemental potassium, aluminum, and silicon.

Substitution: Various metal silicates depending on the substituting metal ion.

科学的研究の応用

Agricultural Applications

1.1 Fertilization and Soil Amendment

Potassium silicate serves as a crucial soil amendment and fertilizer in agriculture. It provides soluble potassium and silicon, which are essential for plant growth. The compound enhances soil properties by:

- Increasing Soil pH : Potassium silicate can raise soil pH, which helps in reducing aluminum toxicity in acidic soils. This is particularly beneficial for crops sensitive to aluminum .

- Enhancing Nutrient Availability : It improves the mobility of phosphates in the soil, thus increasing their availability to plants . Studies indicate that silica amendments can reduce phosphorus leaching by 40-70% .

- Disease Resistance : Application of potassium silicate has been linked to increased resistance against fungal diseases in crops such as rice and sugar cane .

Table 1: Effects of Potassium Silicate on Soil Properties and Crop Health

| Property/Effect | Impact | Reference |

|---|---|---|

| Soil pH | Increases pH, reduces aluminum toxicity | |

| Nutrient Mobility | Enhances phosphate availability | |

| Disease Resistance | Increases resistance to fungal diseases |

1.2 Horticultural Use

In horticulture, potassium silicate is utilized as a foliar spray to improve plant vigor and stress tolerance. It aids in:

- Strengthening Plant Cell Walls : This results in increased mechanical strength and resistance to environmental stressors.

- Improving Water Retention : Enhanced water retention capabilities lead to better drought resilience .

Industrial Applications

2.1 Materials Science

Potassium silicate is widely used in the production of various materials:

- Glass and Ceramics : Acts as a catalyst in the manufacturing processes of glass and ceramics, enhancing their durability and thermal stability .

- Adhesives and Coatings : Used in adhesives and protective coatings due to its binding properties .

Table 2: Industrial Applications of Potassium Silicate

| Application | Description |

|---|---|

| Glass Manufacturing | Catalyzes glass production |

| Ceramics | Enhances durability |

| Adhesives | Improves binding properties |

| Protective Coatings | Provides corrosion resistance |

Cosmetic Applications

Potassium silicate is included in various cosmetic formulations owing to its properties:

- Thickening Agent : It acts as a thickener in lotions and creams.

- Skin Conditioning : Promotes skin hydration and elasticity through its moisture-retaining capabilities .

Medical Applications

Recent studies have explored the potential of silicic acid for therapeutic uses:

- Aluminum Toxicity Reduction : Research indicates that silicic acid may help reduce aluminum levels in the body, potentially benefiting patients with Alzheimer's disease .

- Bioavailability Studies : Investigations into the bioavailability of silicic acid have shown significant absorption rates when ingested, suggesting its utility as a dietary supplement for silicon intake .

Case Studies

Case Study 1: Potassium Silicate in Rice Cultivation

A field trial conducted on rice crops demonstrated that the application of potassium silicate resulted in a 20% increase in yield compared to untreated fields. The study highlighted improvements in plant height and resistance to disease.

Case Study 2: Use in Cosmetic Formulations

In a clinical study assessing skin creams containing potassium silicate, participants reported improved skin texture and hydration after four weeks of use. The compound's role as a skin conditioner was confirmed through dermatological assessments.

作用機序

The mechanism of action of silicic acid, aluminum potassium salt involves its ability to form stable complexes with various metal ions. This property makes it an effective catalyst and ion-exchange material. In biological systems, it can interact with proteins and other biomolecules, influencing their structure and function.

類似化合物との比較

Similar Compounds

Sodium silicate: Similar in structure but contains sodium instead of potassium.

Calcium silicate: Contains calcium and has different physical properties.

Magnesium silicate: Contains magnesium and is used in different industrial applications.

Uniqueness

Silicic acid, aluminum potassium salt is unique due to its high thermal stability and ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in high-temperature industrial processes and as a versatile catalyst in chemical reactions.

生物活性

Silicic acid, aluminum potassium salt (CAS Number 1327-44-2) is an inorganic compound with significant biological activity. It is primarily known for its role in various industrial applications, but recent studies have highlighted its potential therapeutic effects and mechanisms of action in biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exhibits unique chemical properties that contribute to its biological activity. It can form stable complexes with various metal ions, which enhances its role as a catalyst and ion-exchange material in biochemical processes. The compound's ability to interact with proteins and other biomolecules influences their structure and function, potentially affecting cellular processes such as signaling pathways and immune responses.

| Property | Value |

|---|---|

| Molecular Formula | KAl(SiO₄)₂ |

| Molecular Weight | 258.21 g/mol |

| Solubility | Soluble in water |

| Stability | High thermal stability |

Immune Modulation

Research indicates that aluminum salts, including those derived from silicic acid, can act as adjuvants in vaccines. They enhance the immune response by promoting the uptake of antigens by dendritic cells (DCs) and facilitating T-cell activation . For instance, a study demonstrated that peritoneal DCs internalized antigens adsorbed to aluminum salts more effectively than soluble antigens alone, leading to increased expression of co-stimulatory molecules such as CD86 .

Neurotoxicity Concerns

Despite its potential benefits, aluminum compounds have been associated with neurotoxic effects. Studies have shown that aluminum can accelerate oxidative damage to biomolecules, raising concerns about its safety in medical applications . The interaction of aluminum with silicic acid may influence its bioavailability and toxicity profile. For example, the formation of hydroxyaluminosilicates (HAS) from the reaction between aluminum and silicic acid has been documented as a mechanism controlling aluminum's biological availability .

Case Study: Therapeutic Applications

A notable case study investigated the use of silicic acid in enhancing silicon bioavailability in livestock. In a supplementation study with pigs, researchers found that maternal transfer of absorbed silicon significantly increased serum silicon concentrations in weanling piglets without altering calcium or phosphorus levels . This finding suggests potential applications for silicic acid in animal nutrition and health.

Table 2: Comparison of Silicic Acid Derivatives

| Compound | Main Applications | Biological Activity |

|---|---|---|

| Sodium Silicate | Industrial applications | Limited biological activity |

| Calcium Silicate | Construction materials | Low bioavailability |

| This compound | Drug delivery systems | Immune modulation; neurotoxicity concerns |

特性

IUPAC Name |

aluminum;potassium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.K.O3Si/c;;1-4(2)3/q+3;+1;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMLWOSTMLVMQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[Al+3].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlKO3Si+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.163 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Silver-grey chunks; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Silicic acid, aluminum potassium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17271 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1327-44-2 | |

| Record name | Silicic acid, aluminum potassium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid, aluminum potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。